molecular formula C27H23NO4 B11145563 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145563
M. Wt: 425.5 g/mol
InChI Key: ZBRJZYKCUWLONF-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl ethyl derivatives and 4-methylphenyl derivatives, which undergo a series of reactions such as condensation, cyclization, and oxidation to form the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. Examples include:

  • 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO4/c1-17-7-11-19(12-8-17)24-23-25(29)21-5-3-4-6-22(21)32-26(23)27(30)28(24)16-15-18-9-13-20(31-2)14-10-18/h3-14,24H,15-16H2,1-2H3

InChI Key

ZBRJZYKCUWLONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O

Origin of Product

United States

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